molecular formula C11H14N2O3S B228246 (5Z)-5-[2-(azepan-1-yl)-2-oxoethylidene]-1,3-thiazolidine-2,4-dione

(5Z)-5-[2-(azepan-1-yl)-2-oxoethylidene]-1,3-thiazolidine-2,4-dione

Katalognummer B228246
Molekulargewicht: 254.31 g/mol
InChI-Schlüssel: PKROBNGPWUIDNP-FPLPWBNLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(5Z)-5-[2-(azepan-1-yl)-2-oxoethylidene]-1,3-thiazolidine-2,4-dione, also known as thiozolidinedione (TZD), is a class of drugs that has been extensively studied for its potential therapeutic effects in various diseases, including diabetes, cancer, and neurodegenerative disorders. TZDs are known to modulate the activity of peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a critical role in regulating glucose and lipid metabolism, inflammation, and cell differentiation.

Wirkmechanismus

TZDs exert their pharmacological effects by modulating the activity of PPARγ, a nuclear receptor that regulates the expression of genes involved in glucose and lipid metabolism, inflammation, and cell differentiation. TZDs bind to the ligand-binding domain of PPARγ and induce a conformational change that allows the receptor to heterodimerize with retinoid X receptor (RXR) and bind to specific DNA sequences called peroxisome proliferator response elements (PPREs). This leads to the activation or repression of target genes, depending on the nature of the ligand and the cellular context.
Biochemical and physiological effects:
TZDs have been shown to have various biochemical and physiological effects in different tissues and organs. In adipose tissue, TZDs stimulate the differentiation of preadipocytes into mature adipocytes and increase the expression of genes involved in lipid metabolism and insulin sensitivity. In liver, TZDs reduce gluconeogenesis and increase glycogen synthesis, leading to a decrease in hepatic glucose output. In muscle, TZDs increase glucose uptake and enhance insulin signaling, leading to improved insulin sensitivity. In pancreas, TZDs promote beta-cell survival and function, leading to enhanced insulin secretion.

Vorteile Und Einschränkungen Für Laborexperimente

TZDs have several advantages for lab experiments, including their well-characterized mechanism of action, their ability to modulate gene expression in a tissue-specific manner, and their relatively low toxicity and side effects compared to other drugs. However, TZDs also have some limitations, including their potential for off-target effects, their variable potency and selectivity, and their dependence on the cellular context and genetic background of the experimental system.

Zukünftige Richtungen

The future directions for TZD research include the development of more potent and selective PPARγ ligands, the identification of novel PPARγ-independent targets of TZDs, the elucidation of the molecular mechanisms underlying the tissue-specific effects of TZDs, and the evaluation of the long-term safety and efficacy of TZDs in different patient populations. Other potential applications of TZDs include the treatment of inflammatory disorders, cardiovascular diseases, and neurodegenerative disorders. Overall, TZDs represent a promising class of drugs with diverse therapeutic potential and significant research opportunities.

Synthesemethoden

The synthesis of TZDs involves the reaction of an aldehyde or ketone with a thioamide in the presence of a base. The reaction proceeds via a Knoevenagel condensation followed by a cyclization step to form the thiazolidinedione ring. Various modifications of this reaction have been reported in the literature, including the use of microwave irradiation, ultrasound, and solid-phase synthesis. The purity and yield of the final product can be improved by using different purification techniques, such as recrystallization, column chromatography, or HPLC.

Wissenschaftliche Forschungsanwendungen

TZDs have been extensively studied for their potential therapeutic effects in various diseases, including diabetes, cancer, and neurodegenerative disorders. In diabetes, TZDs have been shown to improve insulin sensitivity, reduce glucose and lipid levels, and decrease inflammation. In cancer, TZDs have been reported to inhibit tumor growth and induce apoptosis in various cancer cell lines. In neurodegenerative disorders, TZDs have been shown to improve cognitive function, reduce inflammation, and protect against neuronal damage.

Eigenschaften

Molekularformel

C11H14N2O3S

Molekulargewicht

254.31 g/mol

IUPAC-Name

(5Z)-5-[2-(azepan-1-yl)-2-oxoethylidene]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C11H14N2O3S/c14-9(13-5-3-1-2-4-6-13)7-8-10(15)12-11(16)17-8/h7H,1-6H2,(H,12,15,16)/b8-7-

InChI-Schlüssel

PKROBNGPWUIDNP-FPLPWBNLSA-N

Isomerische SMILES

C1CCCN(CC1)C(=O)/C=C\2/C(=O)NC(=O)S2

SMILES

C1CCCN(CC1)C(=O)C=C2C(=O)NC(=O)S2

Kanonische SMILES

C1CCCN(CC1)C(=O)C=C2C(=O)NC(=O)S2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.